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Compound of Interest

Compound Name: 4-Bromo-7-chloro-1-indanone

Cat. No.: B2728214

An In-depth Technical Guide to 4-Bromo-7-chloro-1-indanone: Properties, Synthesis, and
Synthetic Utility

Introduction

The 1-indanone scaffold is a privileged structural motif, forming the core of numerous natural
products, pharmaceuticals, and functional materials.[1] Its rigid bicyclic framework and versatile
chemical handles have made it a cornerstone in medicinal chemistry and drug development,
with applications ranging from treatments for neurodegenerative diseases to potent anticancer
agents.[2][3] Within this important class of compounds, halogenated indanones serve as
exceptionally valuable intermediates, offering multiple reactive sites for the construction of
complex molecular architectures.

4-Bromo-7-chloro-1-indanone (CAS No. 1260013-03-3) is a key building block that
exemplifies this utility. Featuring distinct halogen substituents on its aromatic ring, this
compound provides a platform for regioselective functionalization, enabling chemists to perform
sequential cross-coupling or substitution reactions. This guide offers a comprehensive technical
overview of 4-Bromo-7-chloro-1-indanone, detailing its physicochemical properties, outlining
a logical synthetic approach, exploring its chemical reactivity, and discussing its potential
applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties
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A precise understanding of a compound's physical and chemical characteristics is fundamental

to its successful application in synthesis. 4-Bromo-7-chloro-1-indanone is a solid at room

temperature, and its key properties are summarized below.[4]

Property Value Source
CAS Number 1260013-03-3 [4]
Molecular Formula CoHeBrCIO [4]
Molecular Weight 245.5 g/mol [4]
Physical Form Solid (4]

Purity Typically 297% [4]
Sealed in dry, room

Storage [4]
temperature
1S/C9H6BrCIO/c10-6-2-3-

InChl 7(11)9-5(6)1-4-8(9)12/h2- [4]
3H,1,4H2
MILQBZVMFHXNNO-

InChlKey [4]

UHFFFAOYSA-N

Spectroscopic Data

Detailed spectroscopic data, including *H NMR, 3C NMR, and Mass Spectrometry, are crucial

for structure verification and reaction monitoring. While full spectra are typically provided by the

supplier upon request, characteristic spectral data for this and related compounds are available

through chemical databases.[5]

Synthesis Pathway

The most common and robust method for the synthesis of 1-indanones is the intramolecular

Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides.[2][6] This

electrophilic aromatic substitution reaction provides a direct route to the fused bicyclic system.

For 4-Bromo-7-chloro-1-indanone, a plausible and efficient synthesis begins with the

appropriately substituted 3-phenylpropanoic acid.
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Proposed Experimental Protocol: Friedel-Crafts
Acylation

This protocol describes a two-step process involving the conversion of the carboxylic acid to a
more reactive acid chloride, followed by intramolecular cyclization.

Step 1: Synthesis of 3-(2-bromo-5-chlorophenyl)propanoyl chloride

e To a solution of 3-(2-bromo-5-chlorophenyl)propanoic acid (1.0 eq) in a dry, inert solvent
such as dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq)
dropwise at 0 °C.

¢ Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

 Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the
cessation of gas evolution.

» Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude
acid chloride, which is typically used in the next step without further purification.

Causality: The conversion to the acid chloride is necessary because carboxylic acids are
generally not reactive enough for Friedel-Crafts acylation. Oxalyl chloride is a preferred reagent
as its byproducts (CO, COz, HCI) are gaseous, simplifying workup. DMF acts as a catalyst,
forming a Vilsmeier intermediate that facilitates the reaction.

Step 2: Intramolecular Friedel-Crafts Acylation

¢ Dissolve the crude 3-(2-bromo-5-chlorophenyl)propanoyl chloride in a dry, non-coordinating
solvent like DCM or 1,2-dichloroethane.

e Cool the solution to 0 °C in an ice bath.

e Add a strong Lewis acid, such as aluminum chloride (AICls, 1.2 eq), portion-wise, ensuring
the temperature does not rise significantly.

« Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir
for an additional 2-4 hours. Monitor reaction progress by TLC or LC-MS.
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e Upon completion, carefully quench the reaction by pouring it over crushed ice and
concentrated HCI.

o Separate the organic layer, and extract the aqueous layer with DCM.

« Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (NazS0Oa),
and concentrate under reduced pressure.

» Purify the resulting crude solid by recrystallization or column chromatography to yield 4-
Bromo-7-chloro-1-indanone.

Causality: The Lewis acid (AICI3) coordinates to the carbonyl oxygen of the acid chloride,
forming a highly electrophilic acylium ion. This powerful electrophile then attacks the electron-
rich aromatic ring intramolecularly to form the new six-membered ring, completing the indanone
core. The cyclization occurs ortho to the chloro- and bromo-substituents, which is the only
available position for this transformation.

Step 2: Intramolecular Friedel-Crafts Acylation

4-Bromo-7-chloro-1-indanone

Cyclization
AICH; (Lewis Acid)
DCM,0°Ctort

Step 1: Acid Chloride Formation

[3-(2-bromo-s-chlorophenyl)propano\c ac@ (3-( b 5 pl ch\orlda
Acylation

Oxalyl Chloride (COCI)2
Catalytic DMF

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 4-Bromo-7-chloro-1-indanone.
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Chemical Reactivity and Synthetic Utility

The synthetic power of 4-Bromo-7-chloro-1-indanone lies in its multiple, differentially reactive
sites. This allows for a range of selective transformations to build molecular complexity.

¢ Reactions at the Carbonyl Group: The ketone at the C1 position can undergo standard
carbonyl chemistry, including reduction to the corresponding alcohol, reductive amination,
and the formation of hydrazones or oximes.

» Reactions at the a-Methylene (C2) Position: The protons on the C2 carbon are acidic and
can be removed by a base to form an enolate. This nucleophilic enolate can then participate
in various reactions, such as alkylations, aldol condensations, and further halogenations. For
instance, bromination of similar 4-chloro-1-indanone structures occurs selectively at the C2
position.[7]

o Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide at the C4 position is a
prime handle for palladium-catalyzed cross-coupling reactions like Suzuki, Heck,
Sonogashira, and Buchwald-Hartwig aminations.[8] This is the most significant feature for
drug development professionals, as it allows for the introduction of diverse aryl, alkyl,
alkynyl, or amino substituents.

» Regioselective Functionalization: A key strategic advantage of this molecule is the differential
reactivity of the C-Br and C-ClI bonds in cross-coupling reactions. The C-Br bond is
significantly more reactive than the C-Cl bond under standard Pd-catalyzed conditions. This
allows for selective functionalization at the C4 position while leaving the C7 chloro-
substituent intact for a subsequent, more forcing, coupling reaction. This stepwise approach
is invaluable for creating highly complex and diverse molecular libraries from a single
precursor.
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Caption: Key reactive sites of 4-Bromo-7-chloro-1-indanone.

Applications in Research and Drug Development

The indanone core is a well-established pharmacophore, and halogenated derivatives are
critical for lead optimization and structure-activity relationship (SAR) studies.[8] The strategic
placement of bromo and chloro groups on 4-Bromo-7-chloro-1-indanone makes it an ideal
starting material for:

* Fragment-Based Drug Discovery: The indanone core can be elaborated at the C4 and C7
positions to explore interactions with target proteins.

» Synthesis of Biologically Active Molecules: Indanone derivatives have shown promise as
antiviral, anti-inflammatory, and anticancer agents.[2] The ability to sequentially introduce
different functional groups on 4-Bromo-7-chloro-1-indanone allows for the fine-tuning of
pharmacological properties.
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o Development of Novel Materials: The rigid, planar structure of the indanone system can be
incorporated into larger conjugated systems for applications in organic electronics and
materials science.

Safety Profile

According to supplier safety data, 4-Bromo-7-chloro-1-indanone is classified with the GHS07
pictogram, indicating that it can be a skin and eye irritant.[4]

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation).[4]

e Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing).[4]

* Signal Word: Warning.[4]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves,
and a lab coat, should be worn when handling this chemical. All manipulations should be
performed in a well-ventilated fume hood.

Conclusion

4-Bromo-7-chloro-1-indanone is a highly versatile and valuable intermediate for chemical
synthesis. Its well-defined physicochemical properties, accessible synthetic route, and multiple,
differentially reactive sites make it an ideal starting point for the development of novel
pharmaceuticals and advanced materials. The strategic advantage conferred by its dual
halogenation—enabling selective, sequential functionalization—ensures its continued
importance for researchers and scientists working at the forefront of organic and medicinal
chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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